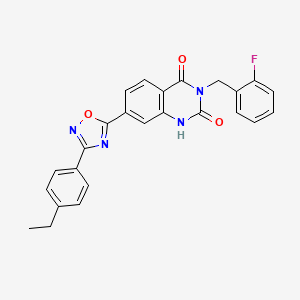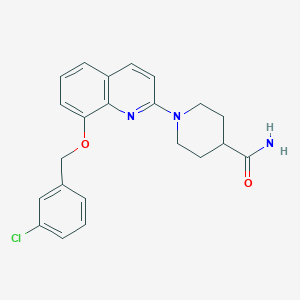![molecular formula C23H22N4O4 B11270085 5-(2-methoxyethyl)-N-(3-methoxyphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B11270085.png)
5-(2-methoxyethyl)-N-(3-methoxyphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-METHOXYETHYL)-N-(3-METHOXYPHENYL)-3-OXO-2-PHENYL-2H,3H,5H-PYRAZOLO[4,3-C]PYRIDINE-7-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazolo[4,3-c]pyridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-METHOXYETHYL)-N-(3-METHOXYPHENYL)-3-OXO-2-PHENYL-2H,3H,5H-PYRAZOLO[4,3-C]PYRIDINE-7-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-METHOXYETHYL)-N-(3-METHOXYPHENYL)-3-OXO-2-PHENYL-2H,3H,5H-PYRAZOLO[4,3-C]PYRIDINE-7-CARBOXAMIDE can undergo various chemical reactions including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyethyl and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
5-(2-METHOXYETHYL)-N-(3-METHOXYPHENYL)-3-OXO-2-PHENYL-2H,3H,5H-PYRAZOLO[4,3-C]PYRIDINE-7-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-(2-METHOXYETHYL)-N-(3-METHOXYPHENYL)-3-OXO-2-PHENYL-2H,3H,5H-PYRAZOLO[4,3-C]PYRIDINE-7-CARBOXAMIDE involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(2-METHOXYETHYL)-N-(3-METHOXYPHENYL)-3-OXO-2-PHENYL-2H,3H,5H-PYRAZOLO[4,3-C]PYRIDINE-7-CARBOXAMIDE
- 5-(2-METHOXYETHYL)-N-(3-METHOXYPHENYL)-3-OXO-2-PHENYL-2H,3H,5H-PYRAZOLO[4,3-C]PYRIDINE-7-CARBOXAMIDE
Uniqueness
This compound is unique due to its specific structural features and the presence of both methoxyethyl and methoxyphenyl groups
Propiedades
Fórmula molecular |
C23H22N4O4 |
|---|---|
Peso molecular |
418.4 g/mol |
Nombre IUPAC |
5-(2-methoxyethyl)-N-(3-methoxyphenyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide |
InChI |
InChI=1S/C23H22N4O4/c1-30-12-11-26-14-19(22(28)24-16-7-6-10-18(13-16)31-2)21-20(15-26)23(29)27(25-21)17-8-4-3-5-9-17/h3-10,13-15H,11-12H2,1-2H3,(H,24,28) |
Clave InChI |
PWEDTYUIXBBDJL-UHFFFAOYSA-N |
SMILES canónico |
COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC(=CC=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-ethoxyphenyl)-8-oxo-9-phenyl-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11270004.png)

![1-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B11270013.png)
![N'-[(E)-[5-(2,5-Dichlorophenyl)furan-2-YL]methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B11270032.png)
![2-(4-Chlorophenyl)-4-(methylsulfanyl)pyrazolo[1,5-a]pyrazine](/img/structure/B11270041.png)
![2-{[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B11270047.png)
![2-(4-Ethoxyphenyl)-4-[(2-methylbenzyl)sulfanyl]pyrazolo[1,5-a]pyrazine](/img/structure/B11270051.png)
![2-[4-(2,3-Dihydro-1H-indole-1-sulfonyl)-1H-imidazol-1-YL]-N-(1,2,3,4-tetrahydronaphthalen-1-YL)acetamide](/img/structure/B11270052.png)
![8-methoxy-N-(3-morpholinopropyl)-3-phenylthieno[3,2-c]quinoline-2-carboxamide](/img/structure/B11270066.png)
![3-[(2,4-dichlorophenoxy)methyl]-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11270072.png)
![4-benzyl-1-((2-chlorobenzyl)thio)-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B11270079.png)
![3-(3,5-dimethoxyphenyl)-5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B11270088.png)


